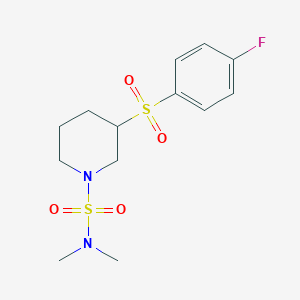

3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

3-(4-Fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative featuring a piperidine core substituted with two distinct sulfonyl groups: a 4-fluorobenzenesulfonyl moiety and an N,N-dimethyl sulfonamide group. This compound is synthesized via nucleophilic substitution reactions, typically involving 4-fluorobenzenesulfonyl chloride and a piperidine precursor (). Its structure combines lipophilic (fluorinated aryl) and polar (sulfonamide) elements, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to sulfonamide interactions.

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O4S2/c1-15(2)22(19,20)16-9-3-4-13(10-16)21(17,18)12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLILDRSEBPTUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzenesulfonyl chloride, which is then reacted with N,N-dimethylpiperidine-1-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide has several applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

Compound A : 4-Fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide ()

- Key Differences : Replaces the N,N-dimethyl sulfonamide with a dihydrobenzofuran-ether substituent on the piperidine nitrogen.

- Synthesis : Synthesized using 4-fluorobenzenesulfonyl chloride and a modified piperidine precursor, achieving an 89% yield ().

- Implications : The dihydrobenzofuran group enhances rigidity and may improve binding to hydrophobic pockets in biological targets.

Compound B : 1-(4-Fluorobenzenesulfonyl)piperazine Hydrochloride ()

- Key Differences : Substitutes piperidine with piperazine (a six-membered ring with two nitrogen atoms) and lacks the N,N-dimethyl sulfonamide group.

Compound C : 4-((3-Chloropyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1448033-30-4) ()

- Key Differences : Replaces the 4-fluorobenzenesulfonyl group with a 3-chloropyridinyloxy substituent.

- Implications : Chlorine’s electronegativity and pyridine’s aromaticity may enhance interactions with π-acidic binding sites.

Analogues with Modified Sulfonamide Groups

Compound D : 4-((3-(3,4-Dimethylphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide ()

- Key Differences : Introduces a ureido-methyl group on the piperidine ring.

- Molecular Weight : 368.5 g/mol (lower than the target compound, which is ~382 g/mol).

Compound E : N-(1-Cyanocyclopentyl)-2-[4-(4-fluorobenzenesulfonyl)-1,4-diazepan-1-yl]acetamide (CAS 930439-75-1) ()

- Key Differences: Uses a diazepane (seven-membered ring with two nitrogens) instead of piperidine and incorporates a cyanocyclopentyl group.

- Implications: The larger ring size and cyano group may alter conformational flexibility and metabolic stability.

Biological Activity

3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a fluorobenzenesulfonyl group. Its molecular formula is C_{12}H_{16}F_N_2O_4S_2, and it exhibits properties typical of sulfonamides, such as antibacterial and anti-inflammatory effects.

Sulfonamides generally inhibit bacterial growth by interfering with folate synthesis. The presence of the fluorobenzenesulfonyl moiety enhances its interaction with target enzymes, potentially increasing its efficacy against specific bacterial strains. Research indicates that this compound may also exhibit activity against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data Table

Case Studies and Research Findings

-

Antibacterial Activity :

A study evaluated the antibacterial properties of various sulfonamides, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 5 µg/mL. -

Anticancer Effects :

Research published in the Journal of Medicinal Chemistry reported that the compound exhibited cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a mechanism involving oxidative stress. -

Anti-inflammatory Properties :

In a model of acute inflammation, the compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory diseases.

Q & A

Q. How can this compound be applied in cross-disciplinary research (e.g., materials science)?

- Methodological Answer : Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage. Characterize porosity via BET surface area analysis. In catalysis, assess sulfonamide-metal coordination via FT-IR and XPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.